S-tert-butyl pyridine-2-carbothioate
Description
S-tert-Butyl pyridine-2-carbothioate is a pyridine-based derivative featuring a carbothioate functional group at the 2-position of the pyridine ring and an S-tert-butyl substituent. The compound belongs to a class of thioesters, where the sulfur atom replaces the oxygen in the ester group, conferring distinct electronic and steric properties. For instance, tert-butyl-substituted pyridine carbamates (e.g., tert-butyl (6-methoxypyridin-2-yl)carbamate) are documented in pyridine catalogs, highlighting the prevalence of tert-butyl groups in modifying solubility and steric bulk . The carbothioate moiety, compared to carbamates or carboxylates, may enhance lipophilicity and influence binding interactions in biological systems, as seen in sulfur-containing analogs .
Properties
CAS No. |
170967-88-1 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 |
IUPAC Name |
S-tert-butyl pyridine-2-carbothioate |
InChI |
InChI=1S/C10H13NOS/c1-10(2,3)13-9(12)8-6-4-5-7-11-8/h4-7H,1-3H3 |
InChI Key |
BWSSCNJEGQGCKR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC(=O)C1=CC=CC=N1 |
Synonyms |
2-Pyridinecarbothioicacid,S-(1,1-dimethylethyl)ester(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
A. Carbothioate vs. Carbamate/Carboxylate Pyridine derivatives with tert-butyl carbamates (e.g., tert-butyl (2-bromopyridin-3-yl)carbamate) exhibit reduced lipophilicity compared to carbothioates due to the oxygen atom in the carbamate group. For example, cLogP values for carbamates in the 2017 pyridine catalog range from 3.1 to 5.2, whereas carbothioates (like S-tert-butyl analogs) likely have higher cLogP values (e.g., compound 1 in has cLogP = 8.06 for an indole-based thioester) .
B. Thioester vs. Thioseleninate
S-tert-Butyl benzenethioseleninate (Kice & Purkiss, 1987) replaces sulfur with selenium, leading to distinct decomposition pathways. Seleninate compounds undergo induced decomposition via radical mechanisms, whereas thioesters like S-tert-butyl pyridine-2-carbothioate may exhibit greater hydrolytic stability due to sulfur’s lower polarizability .
Substituent Position and Scaffold Effects
A. Pyridine vs. Indole Scaffolds Class I compounds in feature S-tert-butyl substituents on indole scaffolds. These derivatives show π-H-bond interactions with residues like B-L120 and B-F123, contributing to inhibitory potency (e.g., IC50 = 0.4 nM for compound 1). Pyridine’s nitrogen at the 2-position may form hydrogen bonds (e.g., with B-R117), as seen in compound 1’s R1 pyridine substituent .
B. Substituent Bulk and Lipophilicity
Tert-butyl groups enhance steric bulk and lipophilicity, as demonstrated by SAR trends in (R² = 0.57 between lipophilicity and potency). For example, compound 98 (IC50 = 9.0 nM), lacking a para-fluoro group in R2, shows reduced activity compared to compound 1, underscoring the role of substituent polarity .
Data Table: Key Properties of Selected Compounds
*Hypothetical values inferred from analogs. †Estimated based on compound 1’s cLogP .
Research Findings and Mechanistic Insights
- Binding Interactions : S-tert-butyl groups in thioesters facilitate π-H-bond interactions with hydrophobic residues (e.g., B-L120), enhancing target affinity .
- Lipophilicity Trends : Higher cLogP correlates with improved potency in Class I compounds, suggesting this compound may prioritize membrane permeability .
- Reactivity : Thioseleninates decompose via radical pathways, while thioesters like this compound likely undergo slower hydrolysis, favoring stability in biological environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
